![molecular formula C12H8O2 B3031632 naphtho[1,2-b]furan-3(2H)-one CAS No. 58645-78-6](/img/structure/B3031632.png)

naphtho[1,2-b]furan-3(2H)-one

Descripción general

Descripción

Naphtho[1,2-b]furan-3(2H)-one is a chemical compound that has been studied for its potential applications in various fields . It is a bioactive component of Avicennia marina and has shown anticancer activity .

Synthesis Analysis

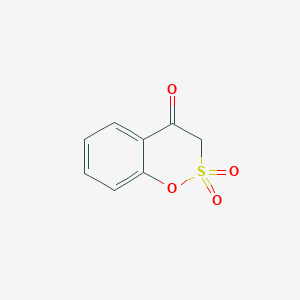

The synthesis of naphtho[1,2-b]furan-3(2H)-one involves a reverse hydrogenolysis process. This process involves the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones and hydrogen (H2). The reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors .Molecular Structure Analysis

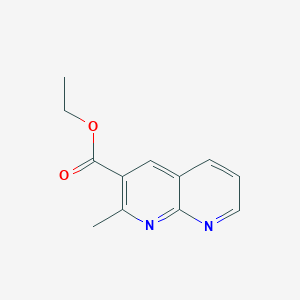

The molecular formula of naphtho[1,2-b]furan-3(2H)-one is C12H8O. It has an average mass of 168.191 Da and a monoisotopic mass of 168.057510 Da .Chemical Reactions Analysis

The chemical reactions involving naphtho[1,2-b]furan-3(2H)-one are complex and involve multiple steps. For instance, the synthesis process involves a reverse hydrogenolysis process, which is a type of chemical reaction where a molecule is split into two parts by the addition of hydrogen .Aplicaciones Científicas De Investigación

- Optoelectronic Properties : Computational studies using density functional theory (DFT) reveal that naphtho[1,2-b]furan-3(2H)-one has a wide and direct band gap (3.157 eV). Derivatives with attached –CN groups exhibit narrower energy gaps, making them suitable for optoelectronic applications .

- Compound : [2,2′]Bi[naphtho[2,3-b]furanyl] is synthesized and characterized as an organic semiconductor. It finds applications in thin-film OFETs, bilayer organic photovoltaic cells (OPVs), and organic light-emitting transistors (OLETs) .

- Applications : It shows promise in organic electroluminescence (EL) devices, making it suitable for integration into organic light-emitting materials .

- Characterization : IR and NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis methods are used to determine the structure of these derivatives .

Organic Semiconductors for Optoelectronics

Versatile Organic Semiconductors

Electroluminescence Devices

Dual Acylation Reactions

Synthesis of Naphtho[2,3-b]furan-4,9-dione

Direcciones Futuras

Mecanismo De Acción

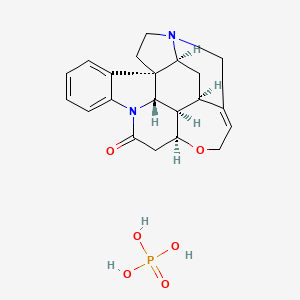

Target of Action

Naphtho[1,2-b]furan-3(2H)-one (NFD) primarily targets the hepatocyte growth factor (HGF) and its receptor c-Met . HGF is a protein that stimulates cell growth, cell motility, and morphogenesis by activating a tyrosine kinase signaling cascade after binding to the proto-oncogenic c-Met receptor .

Mode of Action

NFD interacts with its targets by inhibiting the phosphorylation of c-Met and the downstream activation of phosphatidylinositol 3-kinase (PI3K) and Akt . This interaction results in a concentration-dependent inhibition of HGF-promoted cell migration and invasion .

Biochemical Pathways

NFD affects the HGF/c-Met-mediated PI3K/Akt and NF-κB signalling pathways . The inhibition of these pathways leads to the suppression of the nuclear translocation of nuclear factor (NF)-κB and the activity of matrix metalloproteinase (MMP)-9 . These biochemical changes result in the downregulation of pro-survival proteins and the upregulation of pro-apoptotic proteins .

Pharmacokinetics

It’s known that the compound exhibits good plasma stability and solubility . After oral administration, the bioavailability of similar compounds was found to be around 44.22% , suggesting that NFD might have similar ADME properties.

Result of Action

The molecular and cellular effects of NFD’s action include the inhibition of cell migration and invasion, as well as the induction of apoptosis . This is achieved through the downregulation of MMP-9 expression and the upregulation of pro-apoptotic proteins .

Propiedades

IUPAC Name |

benzo[g][1]benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQCVZQASJMVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362988 | |

| Record name | naphtho[1,2-b]furan-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

naphtho[1,2-b]furan-3(2H)-one | |

CAS RN |

58645-78-6 | |

| Record name | naphtho[1,2-b]furan-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031558.png)

![4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3031570.png)